molecular formula C17H23N5O2 B7035482 N,1-dimethyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]triazole-4-carboxamide

N,1-dimethyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]triazole-4-carboxamide

Cat. No.: B7035482
M. Wt: 329.4 g/mol
InChI Key: FDUYWMGGIJOLBZ-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]triazole-4-carboxamide is a synthetic compound that features a triazole ring, a pyrrolidine moiety, and a phenyl group

Properties

IUPAC Name

N,1-dimethyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-20-13-16(18-19-20)17(23)21(2)14-5-7-15(8-6-14)24-12-11-22-9-3-4-10-22/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUYWMGGIJOLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N(C)C2=CC=C(C=C2)OCCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the pyrrolidine group.

    Final Assembly: The final step involves coupling the triazole and pyrrolidine-containing intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of triazole and pyrrolidine-containing molecules on biological systems.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like N,N-dimethyl-1-(4-pyrrolidin-2-ylphenyl)methanamine dihydrochloride share structural similarities and may exhibit comparable biological activities.

    Triazole Derivatives: Other triazole-containing compounds, such as certain antifungal agents, also share structural features with N,1-dimethyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]triazole-4-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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